molecular formula C16H17N B12636021 (1E)-1-(3,4-Dimethylphenyl)-N-phenylethan-1-imine CAS No. 919768-69-7

(1E)-1-(3,4-Dimethylphenyl)-N-phenylethan-1-imine

Cat. No.: B12636021
CAS No.: 919768-69-7
M. Wt: 223.31 g/mol
InChI Key: BBRKIWREBVHSMK-UHFFFAOYSA-N
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Description

(1E)-1-(3,4-Dimethylphenyl)-N-phenylethan-1-imine is an organic compound with a complex structure that includes both phenyl and imine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-(3,4-Dimethylphenyl)-N-phenylethan-1-imine typically involves the condensation of 3,4-dimethylbenzaldehyde with aniline under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then isolated and purified .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent extraction and recrystallization are common methods used for purification.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-(3,4-Dimethylphenyl)-N-phenylethan-1-imine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions include oximes, amines, and substituted phenyl derivatives .

Scientific Research Applications

(1E)-1-(3,4-Dimethylphenyl)-N-phenylethan-1-imine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1E)-1-(3,4-Dimethylphenyl)-N-phenylethan-1-imine involves its interaction with specific molecular targets. It can inhibit enzymes or receptors, leading to various biological effects. For example, it may inhibit monoamine oxidase B (MAO B) and dopamine transporters, which are involved in neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

  • (1E)-1-(3,4-Dimethoxyphenyl)-N-phenylethan-1-imine
  • (1E)-1-(3,4-Dichlorophenyl)-N-phenylethan-1-imine
  • (1E)-1-(3,4-Difluorophenyl)-N-phenylethan-1-imine

Uniqueness

(1E)-1-(3,4-Dimethylphenyl)-N-phenylethan-1-imine is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of methyl groups can affect the compound’s electronic properties and steric hindrance, making it distinct from other similar compounds .

Properties

CAS No.

919768-69-7

Molecular Formula

C16H17N

Molecular Weight

223.31 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-N-phenylethanimine

InChI

InChI=1S/C16H17N/c1-12-9-10-15(11-13(12)2)14(3)17-16-7-5-4-6-8-16/h4-11H,1-3H3

InChI Key

BBRKIWREBVHSMK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=NC2=CC=CC=C2)C)C

Origin of Product

United States

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